molecular formula C8H10BrNO2 B3352831 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol CAS No. 510748-41-1

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol

Cat. No.: B3352831
CAS No.: 510748-41-1
M. Wt: 232.07 g/mol
InChI Key: LSSPYYJSTWTWJL-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, featuring a bromine atom at the third position and a methoxy group at the sixth position on the pyridine ring, with an ethanol group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol typically involves the bromination of 6-methoxypyridine followed by the introduction of the ethanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-(3-Bromo-6-methoxypyridin-2-yl)acetaldehyde or 2-(3-Bromo-6-methoxypyridin-2-yl)acetic acid.

    Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.

    Substitution: 2-(3-Amino-6-methoxypyridin-2-yl)ethanol or 2-(3-Mercapto-6-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol is unique due to the combination of its bromine, methoxy, and ethanol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(3-bromo-6-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-8-3-2-6(9)7(10-8)4-5-11/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSPYYJSTWTWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450138
Record name 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510748-41-1
Record name 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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